2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate
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Overview
Description
“2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate” is a chemical compound with the formula C8H8O3S . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C .Scientific Research Applications
Novel Synthesis Methods and Derivative Compounds
- Synthesis of α-Ketoamide Derivatives : A study utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives. This method demonstrated clear superiority over traditional approaches in terms of yield and purity, showcasing the compound's role in facilitating efficient chemical syntheses (El‐Faham et al., 2013).
Biological Evaluation and Potential Therapeutic Applications
Anticancer Properties : A new derivative exhibited potent cytotoxic activity against several human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Anti-inflammatory and Analgesic Activities : Another study on ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates revealed compounds exhibiting significant anti-inflammatory and analgesic activities. This finding suggests a potential application in developing new therapeutic agents for treating inflammation and pain (Attimarad et al., 2017).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : The application of microwave irradiation in the synthesis of related compounds has been explored, showing efficiency and enhanced yield in producing ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates. This approach underscores the importance of novel synthesis methods in drug development and chemical research (Abaee & Cheraghi, 2013).
Antioxidant and Antimicrobial Activities
- Antimicrobial and Antioxidant Activities : New thiazolopyrimidine derivatives were synthesized and demonstrated moderate to good antioxidant and antimicrobial activities. These findings highlight the compound's potential in developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects . These effects are likely due to interactions with various biological targets, leading to changes in cellular function.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Other thiophene derivatives have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Pharmacokinetics
The pharmacokinetics of 2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl Acetate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Given the known biological activity of other thiophene derivatives, it is possible that this compound may have anti-inflammatory, anticancer, or antimicrobial effects .
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For this compound, these factors could include pH, temperature, and the presence of other molecules or ions in the environment . .
Properties
IUPAC Name |
[2-oxo-2-[[thiophen-2-yl(thiophen-3-yl)methyl]amino]ethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-9(15)17-7-12(16)14-13(10-4-6-18-8-10)11-3-2-5-19-11/h2-6,8,13H,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQNCZDLCCNOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NC(C1=CSC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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